Alhydrogel

Description

Properties

InChI |

InChI=1S/Al.3H2O/h;3*1H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXRIRQGCELJRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

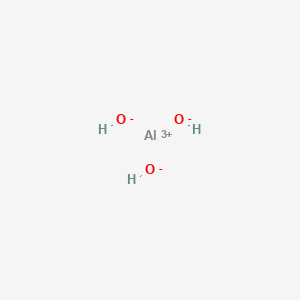

Molecular Formula |

AlH6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

81.028 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White, red, or brown mineral; [Merck Index] | |

| Record name | Gibbsite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20960 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14762-49-3, 21645-51-2 | |

| Record name | Gibbsite (Al(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum hydroxide, dried [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Cornerstone of Immunogenicity: A Technical Guide to the Physicochemical Properties of Alhydrogel® Adjuvant

Introduction

For nearly a century, aluminum-based adjuvants have been a mainstay in human vaccines, credited with significantly enhancing the immunogenicity of a wide array of antigens.[1] Among these, Alhydrogel®, a suspension of aluminum hydroxide, is one of the most extensively used and well-characterized.[1][2] Its enduring presence in vaccine formulations is a testament to a robust safety profile and a proven ability to potentiate immune responses, primarily by inducing a strong antibody-mediated (Th2) response.[3][4]

This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of facts, we will delve into the causality behind these characteristics, elucidating how they fundamentally govern this compound's function as an adjuvant. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely academic; it is the bedrock upon which stable, effective, and safe vaccines are built. We will explore the "why" behind experimental choices and provide detailed, field-proven methodologies for the characterization of this critical vaccine component.

Chemical Composition and Crystalline Structure: The Foundation of Functionality

This compound is chemically identified as aluminum oxyhydroxide (AlO(OH)) and exists in a crystalline form known as boehmite.[5] This is a crucial distinction from the often-misused term "aluminum hydroxide" (Al(OH)3).[5] The boehmite structure consists of double layers of hydroxyl groups with aluminum ions occupying the octahedral holes between them, forming fibrous, needle-like primary particles.[6][7]

This crystalline nature is fundamental to this compound's stability and high surface area. However, it's important to note that this compound can undergo aging, a process where it becomes more ordered and crystalline over time, which can be accelerated by factors such as temperature.[8][9] This aging process can lead to a decrease in its protein adsorption capacity, highlighting the importance of controlled storage conditions.[8][10]

Particle Size and Morphology: Architecting the Immune Encounter

The physical presentation of an antigen to the immune system is a critical determinant of the ensuing response. This compound's particulate nature is central to its adjuvant activity, primarily through the "depot effect."[11][12] This theory posits that by forming a deposit at the injection site, this compound prolongs the interaction between the antigen and antigen-presenting cells (APCs), leading to a more robust and sustained immune response.[11][12]

This compound consists of primary nanoparticles, typically with dimensions around 4.5 nm x 2.2 nm x 10 nm, that form larger aggregates.[7][13] In suspension, these aggregates can range from the sub-micron to several microns in size.[13][14] The size of these aggregates is a critical parameter influencing the vaccine's efficacy and stability.

Characterization of Particle Size: Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique widely used to measure the size distribution of particles in a suspension. It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

Sample Preparation:

-

Thoroughly resuspend the this compound® stock solution by gentle inversion to ensure homogeneity. Vigorous shaking should be avoided as it can induce aggregation.[15]

-

Dilute the this compound® suspension in a suitable, filtered (0.2 µm filter) buffer, such as 10 mM NaCl or phosphate-buffered saline (PBS), to a final concentration appropriate for the DLS instrument (typically in the range of 0.1-1.0 mg/mL).[12] The diluent should be the same as the vaccine formulation buffer for relevant measurements.

-

Ensure the final suspension is free of air bubbles. Sonication can be used to disperse aggregates, but care must be taken as it can also potentially alter the particle structure.

-

-

Instrument Setup:

-

Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.

-

Select an appropriate measurement cell (e.g., a disposable polystyrene cuvette) and ensure it is clean and free of dust.

-

Enter the correct parameters for the dispersant (viscosity and refractive index) and the material (refractive index) into the software.

-

-

Measurement:

-

Carefully transfer the diluted this compound® suspension to the measurement cell.

-

Place the cell in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25°C) for at least 2 minutes.[12]

-

Perform the DLS measurement, acquiring data for a sufficient duration to obtain a stable and reproducible correlogram. Multiple measurements should be taken for each sample to ensure accuracy.

-

-

Data Analysis:

-

Analyze the correlation function to obtain the particle size distribution. The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report. A higher PDI value indicates a broader size distribution.

-

Caption: Workflow for DLS particle size analysis.

Morphological Analysis: Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the this compound® particles, revealing their fibrous, needle-like primary structure and how they form larger aggregates.

-

Sample Preparation:

-

Prepare a dilute suspension of this compound® in ultrapure water or a suitable buffer. The concentration should be low enough to allow for the visualization of individual particles and small aggregates.

-

Place a drop of the suspension onto a carbon-coated TEM grid.[1]

-

Allow the sample to adsorb to the grid for a few minutes.

-

Wick away the excess liquid using filter paper.[1]

-

The sample can be negatively stained (e.g., with uranyl acetate) to enhance contrast, though this is not always necessary for observing the primary particle morphology.

-

-

Imaging:

-

Insert the dried grid into the TEM.

-

Acquire images at various magnifications to visualize both the primary nanoparticles and the larger aggregates.

-

Surface Chemistry: The Epicenter of Antigen Interaction

The surface of this compound® is where the critical interaction with the antigen occurs. The chemistry of this surface, particularly its electrical charge, is a primary determinant of antigen adsorption and, consequently, the adjuvant's effectiveness.

Point of Zero Charge (PZC) and Zeta Potential

The surface of this compound® is populated with hydroxyl groups that can undergo protonation and deprotonation depending on the pH of the surrounding medium. This gives the adjuvant an amphoteric nature. The Point of Zero Charge (PZC) is the pH at which the net surface charge of the this compound® particles is zero. For this compound®, the PZC is approximately 11.4.[11] This means that at physiological pH (around 7.4), which is below the PZC, the surface of this compound® carries a net positive charge.[11][16]

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. The zeta potential of this compound® is positive at physiological pH and becomes more positive at lower pH values and less positive (eventually becoming negative) at pH values above the PZC.

This positive surface charge is a major driver for the adsorption of negatively charged (acidic) protein antigens through electrostatic interactions.[12][16]

-

Sample Preparation:

-

Prepare a dilute suspension of this compound® (e.g., 0.1-1.0 mg/mL) in a low ionic strength buffer (e.g., 10 mM NaCl) at the desired pH.[12] It is crucial to control the pH as it directly influences the zeta potential.

-

Ensure the suspension is well-dispersed.

-

-

Instrument Setup:

-

Use a dedicated zeta potential analyzer, often integrated with a DLS system.

-

Select the appropriate measurement cell (e.g., a folded capillary cell).

-

Enter the correct parameters for the dispersant (viscosity, dielectric constant) into the software.

-

-

Measurement:

-

Inject the sample into the measurement cell, ensuring no air bubbles are present.[17]

-

Place the cell in the instrument and allow it to equilibrate to the set temperature (typically 25°C).[12]

-

An electric field is applied across the sample, and the velocity of the particles (electrophoretic mobility) is measured using laser Doppler velocimetry.

-

The instrument's software then calculates the zeta potential from the electrophoretic mobility using the Smoluchowski model.

-

Caption: Workflow for Zeta Potential Measurement.

Antigen Adsorption

The primary mechanism of action for this compound® is its ability to adsorb antigens.[18] This adsorption is influenced by several factors, including the surface charge of both the adjuvant and the antigen, the pH and ionic strength of the formulation buffer, and the presence of other excipients.[18] While electrostatic attraction is a major contributor, other forces such as ligand exchange and hydrophobic interactions can also play a role.[18]

-

Formulation:

-

Separation:

-

Quantification:

-

Calculation:

-

Calculate the amount of adsorbed antigen by subtracting the amount of unbound antigen from the total amount of antigen initially added.

-

The adsorption efficiency can be expressed as a percentage.[12]

-

Surface Area: Maximizing the Antigen Interaction Landscape

This compound® possesses a remarkably high specific surface area, typically around 500 m²/g.[3][20][21] This is a direct consequence of its structure of very small, fibrous primary particles.[3] A high surface area provides a large landscape for antigen adsorption, which is fundamental to its high protein binding capacity.[3][10]

The traditional method for measuring surface area, nitrogen gas sorption (BET analysis), is not suitable for this compound® because it requires complete drying of the sample, which causes irreversible agglomeration of the particles.[3] Therefore, alternative methods that do not require complete dehydration are necessary.

A validated method for determining the surface area of this compound® involves measuring its water adsorption capacity using a combination of gravimetric analysis and Fourier-transform infrared (FTIR) spectroscopy.[3] This technique avoids the need for complete drying of the adjuvant.

Summary of Key Physicochemical Properties

| Property | Typical Value/Range | Significance | Characterization Technique(s) |

| Chemical Composition | Aluminum Oxyhydroxide (AlO(OH)) | Crystalline structure, stability | X-ray Diffraction (XRD) |

| Crystalline Form | Boehmite | Fibrous primary particles, high surface area | X-ray Diffraction (XRD), TEM |

| Particle Size (Aggregates) | 1 - 10 µm (median ~2.7 µm)[7][14] | Depot effect, interaction with APCs | Dynamic Light Scattering (DLS) |

| Primary Particle Size | ~4.5 x 2.2 x 10 nm[3][7] | High surface area | TEM, calculation from XRD |

| Point of Zero Charge (PZC) | ~11.4[11] | Determines surface charge at a given pH | Zeta Potential Measurement vs. pH |

| Zeta Potential (at pH 7.4) | Positive | Electrostatic adsorption of acidic antigens | Zeta Potential Measurement |

| Specific Surface Area | ~500 m²/g[3][20][21] | High antigen adsorption capacity | Gravimetric/FTIR Water Adsorption |

Conclusion

The physicochemical properties of this compound® are intricately linked and collectively dictate its performance as a vaccine adjuvant. Its boehmite crystalline structure gives rise to fibrous primary particles that aggregate to form a depot at the injection site, while also providing a vast surface area for antigen interaction. The surface chemistry, characterized by a high point of zero charge, results in a positive surface charge at physiological pH, driving the electrostatic adsorption of many protein antigens.

For the vaccine developer, a thorough characterization of these properties is not just a quality control measure; it is a critical step in ensuring the development of a stable and immunogenic vaccine. The protocols and principles outlined in this guide provide a framework for this essential analysis, empowering researchers to harness the full potential of this time-tested adjuvant. By understanding and controlling the physicochemical attributes of this compound®, we can continue to develop safe and effective vaccines to combat infectious diseases worldwide.

References

- Hem, S. L., & HogenEsch, H. (2007). Relationship between physical and chemical properties of aluminum-containing adjuvants and their immunopotentiating activity. Expert review of vaccines, 6(5), 685–698.

- Shi, S., et al. (2019). Advances in aluminum hydroxide-based adjuvant research and its mechanism. Human vaccines & immunotherapeutics, 15(11), 2749–2758.

- BenchChem. (2025). The Significance of this compound's Positive Surface Charge: A Technical Guide for Vaccine Development. BenchChem Technical Guides.

- Burrell, L. S., et al. (2000). Stability of aluminium-containing adjuvants to autoclaving. Vaccine, 19(2-3), 275–281.

- Shardlow, E., et al. (2017). From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering. Journal of pharmaceutical sciences, 106(1), 122–130.

- Morefield, G. L., et al. (2011). Characterization of Aluminum Hydroxide Gel and Oil-in-Water Emulsion Formulations Containing CpG ODNs.

- Johnston, C. T., et al. (2002). Measuring the surface area of aluminum hydroxide adjuvant. Journal of pharmaceutical sciences, 91(7), 1702–1706.

- Kandimalla, E. R., et al. (2019). Stability Indicating Methods for Aluminum Adsorbed Vaccine Products. Journal of pharmaceutical and biomedical analysis, 173, 133–143.

- Mold, M., et al. (2016).

- Zhu, D., et al. (2017). Accelerated and long term stability study of Pfs25-EPA conjugates adjuvanted with this compound. Vaccine, 35(25), 3379–3386.

- Shi, Y., et al. (2007). Role of specific surface area of aluminum hydroxide adjuvant in adsorption of proteins. Journal of pharmaceutical sciences, 96(7), 1845–1854.

- Creative Diagnostics. (n.d.). 2% Aluminum hydroxide adjuvant (Vaccine adjuvant).

- Burrell, L. S., et al. (2001). Physical stability of aluminium-containing adjuvants. Vaccine, 19(20-22), 2781–2786.

- Feng, Y., et al. (2022). Improved Aluminum Adjuvants Eliciting Stronger Immune Response When Mixed with Hepatitis B Virus Surface Antigens. ACS omega, 7(45), 41434–41443.

- Joshi, S. B., et al. (2015). Structural and Immunological Analysis of Anthrax Recombinant Protective Antigen Adsorbed to Aluminum Hydroxide Adjuvant. Clinical and vaccine immunology : CVI, 22(12), 1269–1281.

- Zhu, D., & Miller, L. H. (2017). Accelerated and real-time stability study of Pfs25-EPA conjugates adjuvanted with this compound®. Vaccine, 35(25), 3379–3386.

- Mi, E., et al. (2012). Development of A Direct this compound Formulation Immunoassay (DAFIA). Journal of immunological methods, 384(1-2), 133–140.

- Carter, D., et al. (2019). Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology. NPJ vaccines, 4, 1.

- He, P., et al. (2015). Preparation of Aluminum Hydroxide by Precipitation Method for Vaccine Adjuvant Application.

- Arvinte, T., et al. (2014). Methods for Characterizing Proteins in Aluminum Adjuvant Formulations. Journal of pharmaceutical sciences, 103(11), 3474–3484.

- Google Patents. (2013). CN102988982A - Method for preparing nano aluminum hydroxide gel adjuvant.

- Malonis, R. J., et al. (2019). Rapid Developability Assessments to Formulate Recombinant Protein Antigens as Stable, Low-Cost, Multi-Dose Vaccine Candidates: Case-Study With Non-Replicating Rotavirus (NRRV) Vaccine Antigens. Journal of pharmaceutical sciences, 108(11), 3586–3596.

- Morefield, G. L. (2011). Measuring the surface area of aluminum hydroxide adjuvant. Methods in molecular biology (Clifton, N.J.), 786, 143–152.

- Li, X., et al. (2013). Aluminum hydroxide nanoparticles show a stronger vaccine adjuvant activity than traditional aluminum hydroxide microparticles. Journal of controlled release : official journal of the Controlled Release Society, 172(1), 272–279.

- MDPI. (2024). Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines.

- Morefield, G. L., et al. (2011). Characterization of Aluminum Hydroxide Gel and Oil-in-Water Emulsion Formulations Containing CpG ODNs.

- Harvard University. (n.d.). Methods | Electron Microscopy.

- ResearchGate. (2018). How to prepare [dissolved] hydrogel samples for transmission electron microscopy?.

- Roy, A., et al. (2023). Nanoalum Formulations Containing Aluminum Hydroxide and CpG 1018 TM Adjuvants: The Effect on Stability and Immunogenicity of a Recombinant SARS-CoV-2 RBD Antigen. Pharmaceutics, 15(6), 1642.

- Semantic Scholar. (2023). Nanoalum Formulations Containing Aluminum Hydroxide and CpG 1018TM Adjuvants: The Effect on Stability and Immunogenicity of a Recombinant SARS-CoV-2 RBD Antigen.

- PubMed. (2025).

- Croatian Medical Journal. (2017). Beginners guide to sample preparation techniques for transmission electron microscopy.

- Hem, S. L., & HogenEsch, H. (2023). Aluminum Adjuvants—'Back to the Future'. Pharmaceuticals, 16(7), 983.

- RIVM. (n.d.).

- EPFL. (n.d.). Protocol Zeta potential.

- EUNCL. (2016). Measuring Zeta Potential.

- Entegris. (2023). Guide for Making Zeta Potential Measurements.

- Charles River. (n.d.). Electron Microscopy – Supporting the Discovery, Safety and Manufacturing Phases of Drug Development.

- US Pharmacopeia (USP). (2023).

- nanoComposix. (2020). Zeta Potential Tutorial | Part 2: Performing a Measurement. YouTube.

- ResearchGate. (2015).

- Wyatt Technology. (n.d.). Live Webinar Q&A Sheet: A quick guide to properly measuring zeta potential and particle size for challenging samples.

- HORIBA. (n.d.). Dynamic Light Scattering (DLS) Particle Size Distribution Analysis.

- Brookhaven Instruments. (2019). Guide for Dynamic Light Scattering (DLS)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of A Direct this compound Formulation Immunoassay (DAFIA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring the surface area of aluminum hydroxide adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Accelerated and long term stability study of Pfs25-EPA conjugates adjuvanted with this compound® - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Measuring the surface area of aluminum hydroxide adjuvant. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. longdom.org [longdom.org]

- 14. From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biopharminternational.com [biopharminternational.com]

- 16. pharmtech.com [pharmtech.com]

- 17. youtube.com [youtube.com]

- 18. Increasing the Potency of an this compound-Formulated Anthrax Vaccine by Minimizing Antigen-Adjuvant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Understanding the Depot Effect of Alhydrogel® at the Injection Site: From Physicochemical Properties to Immunological Consequences

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is clear that while Alhydrogel® is one of the most widely used adjuvants in human vaccines, the term "depot effect" often oversimplifies its sophisticated mechanism of action.[1][2] For decades, this phrase was synonymous with a simple "slow release" of antigen. However, contemporary research reveals a far more dynamic and multifaceted process. This guide provides an in-depth exploration of the this compound® depot, moving beyond the classical definition to encompass the critical interplay between its physicochemical characteristics and the complex immunological events it orchestrates at the injection site. The aim is to equip researchers and developers with the foundational knowledge and practical methodologies required to harness and characterize this pivotal adjuvant effect.

Part 1: The Physicochemical Foundation of the this compound® Depot

The ability of this compound® to form a depot is fundamentally rooted in its material properties. Understanding these characteristics is the first step in comprehending and controlling its adjuvant activity.

Core Physicochemical Properties of this compound®

This compound® is a sterile, aqueous suspension of aluminum oxyhydroxide [AlO(OH)].[3] It is not a simple solution but a colloidal suspension of crystalline primary nanoparticles that associate into larger, flocculent aggregates, typically ranging from 1 to 20 µm in size.[4][5] This particulate nature is not an incidental feature; it is essential for its interaction with the immune system.[6]

The key to its function lies in the surface chemistry of these particles. At a physiological pH of ~7.4, this compound® particles exhibit a net positive surface charge. This is because its point of zero charge (PZC)—the pH at which the surface is neutral—is approximately 11.[5][7] This positive charge is the primary driver for adsorbing most protein antigens, which are typically anionic (negatively charged) at neutral pH.[1][4] Furthermore, the manufacturing process results in a high specific surface area, measured at approximately 514 m²/g, providing a vast landscape for antigen binding.[3]

| Property | Typical Value / Description | Significance for Depot Effect |

| Chemical Composition | Crystalline Aluminum Oxyhydroxide [AlO(OH)] | Forms a particulate, insoluble suspension in aqueous environments. |

| Particle Morphology | Fibrous primary nanoparticles forming loose aggregates.[4][8] | Facilitates uptake by Antigen Presenting Cells (APCs).[6] |

| Aggregate Size | 1 - 20 µm | Influences cellular interaction and persistence at the injection site. |

| Point of Zero Charge (PZC) | ~11.0 | Results in a positive surface charge at physiological pH (~7.4). |

| Zeta Potential (at pH 7.4) | Positive | Drives electrostatic adsorption of negatively charged antigens. |

| Specific Surface Area | ~514 m²/g[3] | High capacity for antigen loading. |

Antigen Adsorption: The Genesis of the Depot

The formation of the depot begins with the adsorption of the antigen onto the this compound® particles. This is not merely mixing; it is a controlled physicochemical interaction critical for vaccine efficacy.

The dominant mechanism is electrostatic attraction .[3][7] The positively charged surface of this compound® acts as a magnet for negatively charged protein antigens. However, other forces, including ligand exchange between surface hydroxyl groups and phosphate groups on the antigen, hydrogen bonding, and van der Waals forces, contribute to the stability of the bond.[3][7] The strength of this adsorption is a critical parameter; it must be strong enough to form a stable complex but not so irreversible that it prevents the antigen from being processed by immune cells. In fact, some studies suggest that the strength of antigen adsorption is inversely related to the resulting immune response.[9]

Part 2: The Depot in Action: A Cascade of Immunological Events

Once injected, the this compound®-antigen complex does not function as a simple, passive reservoir. It actively initiates and shapes the immune response through a coordinated series of events.

From Slow Release to an Active Immune Hub

The classical depot model posits that this compound® forms a physical reservoir that slowly leaches antigen, prolonging its availability to the immune system.[10][11] While prolonged antigen exposure is a factor, this view is incomplete.[12] Studies have shown that surgical removal of the injection site depot hours after administration does not necessarily abolish the immune response, indicating that the critical initiating events happen rapidly.[9][13]

The modern understanding is that the "depot" functions as an active immunological hub. Its key functions are:

-

Enhanced Antigen Targeting and Uptake: By converting soluble antigens into a particulate form, this compound® significantly enhances their uptake by professional Antigen Presenting Cells (APCs), such as dendritic cells (DCs) and macrophages.[1][6][11][14] This phagocytosis is a crucial first step for processing the antigen and presenting it to T cells.

-

Recruitment of Inflammatory Cells: The injection of a particulate adjuvant induces a sterile local inflammation.[15] This acts as a "danger signal," recruiting a host of innate immune cells—including neutrophils, eosinophils, and monocytes—to the injection site, creating a cell-rich microenvironment ready to respond to the antigen.[14]

The NLRP3 Inflammasome: A Key Mechanistic Insight

A pivotal discovery in understanding alum's adjuvanticity is its ability to activate the NLRP3 inflammasome.[16][17] This intracellular sensor is a cornerstone of the innate immune system.

The process is triggered after an APC phagocytoses the this compound®-antigen particles. The crystalline nature of alum can lead to the rupture of the phagolysosome, releasing its contents into the cytoplasm.[6] This cellular stress is a trigger for the assembly of the NLRP3 inflammasome complex. This multi-protein platform activates caspase-1, an enzyme that cleaves the inactive precursors of two powerful cytokines, Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), into their mature, secreted forms.[16][18] These cytokines are potent mediators of inflammation and play a significant role in shaping the subsequent adaptive immune response. Additionally, cell stress and death at the injection site can release other danger-associated molecular patterns (DAMPs), such as uric acid and host cell DNA, which further amplify the inflammatory cascade.[19][20]

This cascade of events typically biases the immune system towards a T-helper 2 (Th2) response .[15] This is characterized by the production of cytokines like IL-4 and IL-5, leading to robust B cell activation and the production of high-avidity antibodies, particularly IgG1 in mice.[21][22] While excellent for generating humoral immunity against extracellular pathogens and toxins, this compound® is generally less effective at inducing the Th1-type cell-mediated immunity required to combat intracellular pathogens.[19][23]

Part 3: Essential Methodologies for Characterizing the Depot

For drug development professionals, characterizing the antigen-adjuvant interaction is a critical component of quality control and formulation development. The following protocols provide a framework for assessing the key attributes of the this compound® depot.

Protocol 1: Quantitative Measurement of Antigen Adsorption

Causality: This protocol validates the foundational step of the depot effect—the binding of the antigen to the adjuvant. Incomplete or inconsistent adsorption can lead to variability in vaccine potency.[12] It is a critical quality attribute for batch release.

Methodology:

-

Preparation: Prepare a stock solution of your antigen at a known concentration in the desired formulation buffer. This compound® is typically supplied as a 2% suspension.[2]

-

Binding Reaction: In a microcentrifuge tube, combine the antigen solution with the this compound® suspension at a predetermined ratio (e.g., 1:1 or 1:10 v/v).[2] Mix gently by inversion or on a rotator at room temperature for at least 1 hour to allow adsorption to reach equilibrium.[24]

-

Separation: Centrifuge the tube at a sufficient speed to pellet the this compound®-antigen complex (e.g., 10,000 x g for 5 minutes).

-

Quantification: Carefully collect the supernatant, which contains any unbound antigen.

-

Analysis: Measure the protein concentration in the supernatant using a suitable method, such as a BCA protein assay or a specific ELISA for your antigen.

-

Calculation: The percentage of adsorbed antigen is calculated as: % Adsorption = [1 - (Unbound Antigen Conc. / Initial Antigen Conc.)] * 100

Protocol 2: Particle Size and Zeta Potential Analysis

Causality: These parameters define the physical state of the depot. Particle size influences cellular uptake and immunological processing, while zeta potential confirms the electrostatic basis of the interaction.[5][25] Changes in these properties can indicate formulation instability.

Methodology:

-

Sample Preparation: Dilute the this compound®-antigen formulation in an appropriate buffer (e.g., 10 mM NaCl) to a concentration suitable for the instrument. Note that high ionic strength buffers can screen surface charges and promote aggregation, so consistency is key.[5]

-

Particle Size Measurement: Use a laser diffraction or Dynamic Light Scattering (DLS) instrument to measure the particle size distribution. This will provide data on the mean aggregate size and polydispersity.[8]

-

Zeta Potential Measurement: Using the same instrument (if equipped) or a dedicated Zetasizer, measure the electrophoretic mobility of the particles. The instrument software will convert this to a zeta potential value (in millivolts). A positive value for the this compound®-antigen complex at neutral pH is expected.[25]

Protocol 3: In Vitro Assessment of Inflammasome Activation

Causality: This assay provides direct, mechanistic evidence of the adjuvant's ability to stimulate the innate immune pathways crucial for its function. It is a powerful tool for comparing different formulations or adjuvant lots.

Methodology:

-

Cell Culture: Culture a monocytic cell line, such as human THP-1 cells. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Priming (Signal 1): Prime the differentiated cells by treating them with a low dose of Lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 3-4 hours. This induces the transcription of pro-IL-1β.[26]

-

Stimulation (Signal 2): Wash the cells and replace the medium. Add the this compound®-antigen formulation to the cells at various concentrations.

-

Incubation: Incubate for 6-24 hours.

-

Analysis: Collect the cell culture supernatant and measure the concentration of secreted IL-1β using a commercially available ELISA kit.[18] A dose-dependent increase in IL-1β is indicative of NLRP3 inflammasome activation.

Conclusion and Future Perspectives

The depot effect of this compound® is a sophisticated, multi-step process that begins with physicochemical adsorption and culminates in the activation of specific innate immune pathways. It is not merely a passive carrier but an active participant that targets antigens to APCs, creates a localized inflammatory hub, and triggers the NLRP3 inflammasome to shape a potent, Th2-biased humoral immune response.

Looking forward, the field is actively exploring how to manipulate the physicochemical properties of aluminum adjuvants to further enhance their efficacy. The development of nano-formulations of alum ("nanoalum") has shown promise in shifting the immune response towards a more balanced Th1/Th2 profile, which would be beneficial for vaccines against intracellular pathogens.[17][27][28] A thorough understanding and rigorous characterization of the fundamental depot effect, as outlined in this guide, will remain the cornerstone upon which these next-generation adjuvants are built.

References

-

Title: this compound® | Alum vaccine adjuvant for research Source: InvivoGen URL: [Link]

-

Title: Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants Source: PMC - NIH URL: [Link]

-

Title: Nasal aluminum (oxy)hydroxide enables adsorbed antigens to induce specific systemic and mucosal immune responses Source: Taylor & Francis URL: [Link]

-

Title: (How) do aluminium adjuvants work? Source: ResearchGate URL: [Link]

-

Title: Immunologic adjuvant Source: Wikipedia URL: [Link]

-

Title: The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm Source: PubMed Central URL: [Link]

-

Title: Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines Source: MDPI URL: [Link]

-

Title: Cutting Edge: Inflammasome activation by Alum and Alum's adjuvant effect are mediated by NLRP3 Source: PMC - NIH URL: [Link]

-

Title: Characterization of this compound and nanoalum particle morphology via transmission electron microscopy. Source: ResearchGate URL: [Link]

-

Title: Physico-chemical properties of aluminum adjuvants in vaccines: Implications for toxicological evaluation Source: PubMed URL: [Link]

-

Title: Aluminum Hydroxide Adjuvants Activate Caspase-1 and Induce IL-1β and IL-18 Release Source: The Journal of Immunology | Oxford Academic URL: [Link]

-

Title: Structural and Immunological Analysis of Anthrax Recombinant Protective Antigen Adsorbed to Aluminum Hydroxide Adjuvant Source: ASM Journals URL: [Link]

-

Title: Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology Source: PMC - NIH URL: [Link]

-

Title: Cutting Edge: Inflammasome Activation by Alum and Alum's Adjuvant Effect Are Mediated by NLRP3 Source: ResearchGate URL: [Link]

-

Title: Biopersistence and Brain Translocation of Aluminum Adjuvants of Vaccines Source: PMC URL: [Link]

-

Title: Advances in aluminum hydroxide-based adjuvant research and its mechanism Source: PMC - NIH URL: [Link]

-

Title: Increasing the Potency of an this compound-Formulated Anthrax Vaccine by Minimizing Antigen-Adjuvant Interactions Source: PMC - NIH URL: [Link]

-

Title: 2% Aluminum hydroxide adjuvant (Vaccine adjuvant) Source: Creative Diagnostics URL: [Link]

-

Title: Stability Indicating Methods for Aluminum Adsorbed Vaccine Products Source: American Pharmaceutical Review URL: [Link]

-

Title: Aluminum Hydroxide in Vaccine Adjuvants Source: Tenger Chemical URL: [Link]

-

Title: Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines Source: PubMed URL: [Link]

-

Title: Evaluation of Aluminium Hydroxide Nanoparticles as an Efficient Adjuvant to Potentiate the Immune Response against Clostridium botulinum Serotypes C and D Toxoid Vaccines Source: PMC - NIH URL: [Link]

-

Title: Stability of aluminum-containing adjuvants during aging at room temperature Source: Taylor & Francis Online URL: [Link]

-

Title: Improved Aluminum Adjuvants Eliciting Stronger Immune Response When Mixed with Hepatitis B Virus Surface Antigens Source: ACS Omega URL: [Link]

-

Title: Host DNA released in response to aluminum adjuvant enhances MHC class II-mediated antigen presentation and prolongs CD4 T-cell interactions with dendritic cells Source: PNAS URL: [Link]

-

Title: Physicochemical Characterization of Aluminum Adjuvants Source: Encyclopedia.pub URL: [Link]

-

Title: Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines Source: NIH URL: [Link]

-

Title: Safety concerns around aluminium adjuvants Source: The Hippocratic Post URL: [Link]

-

Title: Crystalline and Amorphous Preparation of Aluminum Hydroxide Nanoparticles Enhances Protective Antigen Domain 4 Specific Immunogenicity and Provides Protection Against Anthrax Source: PubMed Central URL: [Link]

-

Title: Aluminium Hydroxide Adjuvant Initiates Strong Antigen-Specific Th2 Responses in the Absence of IL-4- or IL-13-Mediated Signaling Source: ResearchGate URL: [Link]

-

Title: Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology Source: PubMed URL: [Link]

-

Title: Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles Source: PMC - NIH URL: [Link]

-

Title: Aluminium Nanoparticles as Efficient Adjuvants Compared to Their Microparticle Counterparts: Current Progress and Perspectives Source: MDPI URL: [Link]

-

Title: What's Happening with Aluminum? Source: Association of Immunization Managers URL: [Link]

-

Title: Nasal aluminum (oxy)hydroxide enables adsorbed antigens to induce specific systemic and mucosal immune responses Source: PubMed Central URL: [Link]

Sources

- 1. invivogen.com [invivogen.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Advances in aluminum hydroxide-based adjuvant research and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Evaluation of Aluminium Hydroxide Nanoparticles as an Efficient Adjuvant to Potentiate the Immune Response against Clostridium botulinum Serotypes C and D Toxoid Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increasing the Potency of an this compound-Formulated Anthrax Vaccine by Minimizing Antigen-Adjuvant Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aluminum Hydroxide in Vaccine Adjuvants [tengerchemical.com]

- 11. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Immunologic adjuvant - Wikipedia [en.wikipedia.org]

- 14. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Cutting Edge: Inflammasome activation by Alum and Alum’s adjuvant effect are mediated by NLRP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Mechanism of Immunopotentiation and Safety of Aluminum Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. journals.asm.org [journals.asm.org]

- 25. Physicochemical properties and adsorption state of aluminum adjuvants with different processes in vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Towards understanding the mechanism underlying the strong adjuvant activity of aluminum salt nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Crystalline and Amorphous Preparation of Aluminum Hydroxide Nanoparticles Enhances Protective Antigen Domain 4 Specific Immunogenicity and Provides Protection Against Anthrax - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Reprogramming the adjuvant properties of aluminum oxyhydroxide with nanoparticle technology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: How Alhydrogel® Activates Antigen-Presenting Cells

Abstract

Aluminum hydroxide, commercially known as Alhydrogel®, stands as one of the most widely used adjuvants in human vaccines for over seven decades.[1][2] Its efficacy in augmenting immune responses, particularly antibody production, is well-established.[1][3] However, the precise molecular and cellular mechanisms underpinning its function, specifically how it engages and activates the critical initiators of the adaptive immune response—antigen-presenting cells (APCs)—have been a subject of intense investigation. This technical guide synthesizes current understanding, detailing the multifaceted interactions between this compound® and APCs, from initial physical contact to the orchestration of downstream adaptive immunity. We will explore the pivotal role of the NLRP3 inflammasome, the impact of direct membrane lipid interactions, and the induction of endogenous danger signals, providing a comprehensive resource for researchers and professionals in vaccine development.

Introduction: The Physicochemical Nature of this compound® and Its Adjuvant Properties

This compound® is a sterile, semi-crystalline suspension of aluminum oxyhydroxide (AlOOH).[4] Its adjuvant properties are intrinsically linked to its physicochemical characteristics. A key feature is its positive surface charge at physiological pH (pH 7.2-7.4), with a point of zero charge around 11.[5] This positive charge is fundamental to one of its primary proposed mechanisms of action: the electrostatic adsorption of negatively charged antigens.[5][6]

This adsorption facilitates the "depot effect," where the antigen is retained at the injection site, leading to its slow release and prolonged exposure to the immune system.[1][7] Beyond simple retention, the particulate nature of the antigen-adjuvant complex, typically in the micrometer range, enhances its uptake by APCs, such as dendritic cells (DCs) and macrophages.[6][7][8] The conversion of soluble antigens into a particulate form is a critical first step in initiating a robust immune response.[7]

| Property | Description | Significance for APC Activation |

| Composition | Aluminum Oxyhydroxide (AlOOH) | Crystalline structure interacts with cellular components. |

| Particle Size | Micrometer range (e.g., ~3.07 μm)[6] | Optimal for phagocytosis by APCs.[8] |

| Surface Charge | Positive at physiological pH[5][6] | Facilitates adsorption of negatively charged antigens.[5][6] |

| Depot Effect | Slow antigen release at the injection site[1][7] | Prolongs antigen availability for APC uptake.[9] |

Core Mechanisms of APC Activation by this compound®

The activation of APCs by this compound® is not a single event but a cascade of interconnected processes. Once the this compound®-antigen complex is formed, it engages APCs through several key mechanisms.

Enhanced Phagocytosis and Antigen Presentation

The particulate nature of this compound®-antigen complexes significantly enhances their uptake by APCs compared to soluble antigens.[6][7][8] This pro-phagocytic effect is a cornerstone of its adjuvanticity.[6][8] Upon internalization, the antigen is processed within the APC and its peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules for presentation to CD4+ T helper cells.[1][10] Studies have shown that DCs pulsed with ovalbumin (OVA) adsorbed to aluminum adjuvants activate antigen-specific T cells more effectively than DCs pulsed with OVA alone.[11][12] Furthermore, this compound® can upregulate the expression of co-stimulatory molecules like CD86 on DCs, which is crucial for effective T cell activation.[1][11][12]

The NLRP3 Inflammasome: A Central Signaling Hub

A significant breakthrough in understanding alum's mechanism was the discovery of its ability to activate the NLRP3 (NOD-Like Receptor family, Pyrin domain containing 3) inflammasome .[9][13][14] The NLRP3 inflammasome is a multi-protein complex within the cytoplasm of APCs that plays a critical role in innate immunity by sensing a wide range of danger signals.[14][15]

The activation process is generally considered to be a two-step process:

-

Priming (Signal 1): This step is often provided by pathogen-associated molecular patterns (PAMPs) that lead to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[14]

-

Activation (Signal 2): this compound® provides this second signal. After being phagocytosed by an APC, the alum particles can lead to the destabilization and rupture of the phagolysosome.[7][14][15] This lysosomal damage is a key trigger for NLRP3 activation.[14][15]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[13][15] This proximity induces the auto-cleavage and activation of caspase-1.[13] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[7][11][12][13]

In Vivo Analysis of APC Recruitment and Activation

Objective: To assess the recruitment and activation state of APCs at the site of injection and in draining lymph nodes following immunization with an this compound®-adjuvanted antigen.

Protocol:

-

Immunization: Inject mice intramuscularly or subcutaneously with an antigen formulated with this compound®. Include control groups receiving antigen alone, this compound® alone, or PBS.

-

Tissue Harvest: At various time points (e.g., 4, 24, 48 hours post-injection), euthanize the mice and harvest the muscle tissue from the injection site and the draining lymph nodes.

-

Cell Isolation: Digest the tissues enzymatically to create single-cell suspensions.

-

Flow Cytometry: Stain the cell suspensions with a panel of antibodies to identify and phenotype APC populations (e.g., DCs: CD11c+, MHCII+; Macrophages: F4/80+, CD11b+) and assess their activation status (e.g., CD86, CD80 expression).

-

Cytokine Analysis: Homogenize a portion of the tissue to measure local cytokine and chemokine levels using multiplex assays or ELISA. [16][17]

Conclusion and Future Directions

The activation of antigen-presenting cells by this compound® is a complex and multifaceted process that extends far beyond the simple depot effect. It involves enhanced phagocytosis, potent activation of the NLRP3 inflammasome, direct interactions with the cell membrane, and the induction of a localized inflammatory environment through the release of endogenous danger signals. This intricate interplay ultimately shapes the downstream adaptive immune response, skewing it towards a Th2 phenotype that is highly effective at inducing robust antibody production.

While significant progress has been made, the precise hierarchy and interplay of these mechanisms are still being unraveled. For instance, the relative importance of NLRP3 inflammasome activation versus membrane lipid interactions in driving adjuvanticity in different contexts remains an active area of research. A deeper understanding of these fundamental processes will be crucial for the rational design of next-generation adjuvants that can be tailored to elicit specific types of immune responses for a wide range of vaccines.

References

-

InvivoGen. (n.d.). This compound® | Alum vaccine adjuvant for research. Retrieved from [Link]

-

Shi, Y., et al. (2024). Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. MDPI. Retrieved from [Link]

-

Marichal, T., et al. (2013). Host DNA released in response to aluminum adjuvant enhances MHC class II-mediated antigen presentation and prolongs CD4 T-cell interactions with dendritic cells. PNAS. Retrieved from [Link]

- Ulanova, M., et al. (2001). The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism. Infection and Immunity, 69(2), 1151-1159.

- Li, H., et al. (2008). Cutting Edge: Inflammasome Activation by Alum and Alum's Adjuvant Effect Are Mediated by NLRP3. The Journal of Immunology, 181(1), 17-21.

-

Creative Diagnostics. (n.d.). 2% Aluminum hydroxide adjuvant (Vaccine adjuvant). Retrieved from [Link]

- Yang, Y., et al. (2020). Dendritic Mesoporous Silica Nanoparticle Adjuvants Modified with Binuclear Aluminum Complex: Coordination Chemistry Dictates Adjuvanticity.

- McKee, A. S., et al. (2009). Alum Induces Innate Immune Responses through Macrophage and Mast Cell Sensors, But These Sensors Are Not Required for Alum to Act as an Adjuvant for Specific Immunity. The Journal of Immunology, 183(7), 4403-4414.

- Mold, M., et al. (2018). Unraveling the enigma: elucidating the relationship between the physicochemical properties of aluminium-based adjuvants and their immunological mechanisms of action. Journal of Inorganic Biochemistry, 189, 147-154.

-

InvivoGen. (n.d.). Alum Hydroxide - NLRP3 inflammasome inducer. Retrieved from [Link]

- He, P., et al. (2015). Advances in aluminum hydroxide-based adjuvant research and its mechanism.

-

G-Biosciences. (n.d.). Alum Adjuvant. Retrieved from [Link]

- McKee, A. S., et al. (2009). Alum induces innate immune responses through macrophage and mast cell sensors, but these are not required for alum to act as an adjuvant for specific immunity. The Journal of Immunology, 183(7), 4403-4414.

- Flach, T. L., et al. (2011). Alum interaction with dendritic cell membrane lipids is essential for its adjuvanticity.

- Flach, T. L., et al. (2011). Alum interaction with dendritic cell membrane lipids is essential for its adjuvanticity.

- Franchi, L., & Núñez, G. (2008). The Nlrp3 inflammasome is critical for aluminium hydroxide‐mediated IL‐1β secretion but dispensable for adjuvant activity. European Journal of Immunology, 38(8), 2085-2089.

- Lindblad, E. B. (2004). Aluminium Adjuvants: Preparation, Application, Dosage, and Formulation with Antigen. Methods in Molecular Medicine, 103, 217-228.

-

Flach, T. L., et al. (2011). Alum interaction with dendritic cell membrane lipids is essential for its adjuvanticity. Semantic Scholar. Retrieved from [Link]

- Kool, M., et al. (2008). Alum adjuvant boosts adaptive immunity by inducing uric acid and activating inflammatory dendritic cells. Journal of Experimental Medicine, 205(4), 869-882.

- Franchi, L., & Núñez, G. (2008). The NLRP3 Inflammasome is Critical for Alum-Mediated IL-1β Secretion but Dispensable for Adjuvant Activity. European Journal of Immunology, 38(8), 2085-2089.

- Rose, W. A., et al. (2015). IL-33 released by alum is responsible for early cytokine production and has adjuvant properties. Scientific Reports, 5, 13146.

- Flach, T. L., et al. (2011). Alum interaction with dendritic cell membrane lipids is essential for its adjuvanticity.

- Doyle, S. L., et al. (2017). Alum Activates the Bovine NLRP3 Inflammasome. Frontiers in Immunology, 8, 1438.

- Sokolovska, A., et al. (2007). Activation of dendritic cells and induction of CD4(+) T cell differentiation by aluminum-containing adjuvants. Immunology Letters, 108(2), 193-200.

-

Rose, W. A., et al. (2015). IL-33 released by alum is responsible for early cytokine production and has adjuvant properties. BioKB. Retrieved from [Link]

- Zhang, Y., et al. (2020). Intratumourally injected alum-tethered cytokines elicit potent and safer local and systemic anticancer immunity. Nature Biomedical Engineering, 4(11), 1060-1072.

- Lambrecht, B. N., et al. (2009). Towards an understanding of the adjuvant action of aluminium.

-

Sokolovska, A. (2005). The effect of aluminum adjuvants on dendritic cells. Purdue e-Pubs. Retrieved from [Link]

- Shreedhar, V., et al. (2012). Disparate adjuvant properties among three formulations of “alum”. Vaccine, 31(2), 333-340.

-

Shi, Y., et al. (2024). Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. National Institutes of Health. Retrieved from [Link]

- Rimaniol, A. C., et al. (2004). Aluminum hydroxide adjuvant induces macrophage differentiation towards a specialized antigen-presenting cell type. Vaccine, 22(23-24), 3127-3135.

- Hu, Z., et al. (2022). In Situ Dendritic Cell Recruitment and T Cell Activation for Cancer Immunotherapy. Frontiers in Bioengineering and Biotechnology, 10, 946800.

- Li, Y., et al. (2021). Dendritic Cell-Hitchhiking In Vivo for Vaccine Delivery to Lymph Nodes. Advanced Science, 8(15), 2100853.

- Joubert, P. M., et al. (2019).

-

Endapally, S., et al. (2019). How Essential Membrane Lipids Interact to Regulate Cellular Processes. APS Science. Retrieved from [Link]

Sources

- 1. The Common Vaccine Adjuvant Aluminum Hydroxide Up-Regulates Accessory Properties of Human Monocytes via an Interleukin-4-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Towards an understanding of the adjuvant action of aluminium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unraveling the enigma: elucidating the relationship between the physicochemical properties of aluminium-based adjuvants and their immunological mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. researchgate.net [researchgate.net]

- 11. Activation of dendritic cells and induction of CD4(+) T cell differentiation by aluminum-containing adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "The effect of aluminum adjuvants on dendritic cells" by Anna Sokolovska [docs.lib.purdue.edu]

- 13. researchgate.net [researchgate.net]

- 14. invivogen.com [invivogen.com]

- 15. Alum Activates the Bovine NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ohsu.edu [ohsu.edu]

- 17. Alum induces innate immune responses through macrophage and mast cell sensors, but these are not required for alum to act as an adjuvant for specific immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Alhydrogel: A Technical Guide to its History, Mechanism, and Application in Vaccines

Introduction: The Dawn of Adjuvancy and the Birth of a Workhorse

For nearly a century, aluminum salts have been the bedrock of vaccine adjuvanticity, significantly enhancing the immunogenicity of countless life-saving vaccines.[1][2] It was in 1926 that Alexander Glenny and his colleagues first observed that precipitating diphtheria toxoid with aluminum salts, specifically potassium aluminum sulfate (alum), resulted in a more potent immune response in guinea pigs than the toxoid alone.[1][3] This serendipitous discovery laid the foundation for the entire field of vaccine adjuvants. While the initial alum-precipitated vaccines faced challenges with manufacturing reproducibility, the subsequent development of more standardized preparations like aluminum hydroxide (Alhydrogel®) and aluminum phosphate (Adju-Phos®) solidified the role of aluminum compounds as the most widely used adjuvants in human vaccines.[4] this compound, an aluminum hydroxide gel suspension, was introduced in 1939 and has since been a key component in vaccines against tetanus, diphtheria, pertussis, hepatitis B, and human papillomavirus (HPV), among others.[5][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the history, development, physicochemical properties, and immunological mechanisms of this compound. Furthermore, it offers detailed, field-proven protocols for the practical application and characterization of this enduring and vital vaccine component.

A Century of Innovation: The this compound Timeline

The journey of this compound is intrinsically linked to the evolution of vaccinology. The following timeline highlights key milestones in the development and understanding of aluminum adjuvants:

-

1926: Glenny et al. report the adjuvant effect of aluminum salts (alum) with diphtheria toxoid.[1][3]

-

1939: The more stable and reproducible aluminum hydroxide adjuvant, this compound, is introduced.[5]

-

1940s: Freund's adjuvant is developed, offering a new, potent, but more reactogenic alternative.[1]

-

1956: The adjuvant properties of lipopolysaccharide (LPS) are discovered.[1]

-

1997: MF59, the first oil-in-water emulsion adjuvant, is licensed in Europe for an influenza vaccine, marking a new era of adjuvant development.[1][7]

-

2005: AS04, a combination of alum and the TLR4 agonist MPL, is used in hepatitis B and HPV vaccines.[1]

-

2009: The oil-in-water emulsion AS03 is utilized in pandemic influenza vaccines.[1]

-

2017: CpG-1018 (a TLR9 agonist) and AS01 (a liposomal formulation with MPL and QS-21) are incorporated into new-generation vaccines.[1]

-

Present Day: Despite the advent of novel adjuvants, this compound remains a cornerstone of many licensed vaccines due to its well-established safety profile and efficacy, particularly in driving Th2-mediated humoral immunity.[7][8]

Physicochemical Properties: The Foundation of Function

The adjuvant activity of this compound is intrinsically linked to its unique physicochemical characteristics. Understanding these properties is crucial for rational vaccine design and formulation development.

This compound consists of crystalline aluminum oxyhydroxide (boehmite) nanoparticles that aggregate to form micrometer-sized particles.[9] This particulate nature is fundamental to its immunological activity.

Below is a comparative table of the key physicochemical properties of this compound and its counterpart, Adju-Phos (aluminum phosphate).

| Property | This compound® (Aluminum Hydroxide) | Adju-Phos® (Aluminum Phosphate) | References |

| Chemical Composition | Aluminum Oxyhydroxide (AlOOH) | Amorphous Aluminum Hydroxyphosphate | [10] |

| Point of Zero Charge (PZC) | ~11.4 | ~4-5 | [11] |

| Surface Charge at Neutral pH (7.0) | Positive | Negative | [6][8] |

| Antigen Adsorption Preference | Negatively charged proteins (acidic pI) | Positively charged proteins (basic pI) | [8][11] |

| Median Particle Size (in saline) | ~2.6-4.2 µm | ~4.8-7.1 µm | [12][13] |

| Solubility | Less soluble | More soluble | [5] |

Causality Behind Property Significance:

-

Surface Charge: The positive surface charge of this compound at physiological pH is a critical determinant of its function.[8] It facilitates the electrostatic adsorption of negatively charged antigens, a key step in the "depot effect" and subsequent immune recognition.[5] The choice between this compound and Adju-Phos often hinges on the isoelectric point (pI) of the target antigen.[11]

-

Particle Size: The micrometer-sized aggregates of this compound are readily recognized and engulfed by antigen-presenting cells (APCs), initiating the immune response.[14] The size of the antigen-adjuvant complex can influence its uptake and subsequent clearance from the injection site.[12]

The Multifaceted Mechanism of Action: More Than Just a Depot

For many years, the "depot effect" was the primary explanation for this compound's adjuvant activity.[4] This theory posited that the adjuvant formed a repository at the injection site, slowly releasing the antigen and providing prolonged stimulation of the immune system.[5] While the depot effect does play a role, our current understanding reveals a far more complex and dynamic mechanism involving the active stimulation of the innate immune system.

The proposed mechanism of action of this compound can be visualized as a multi-step process:

Caption: Proposed mechanism of action of this compound as a vaccine adjuvant.

Key Pillars of this compound's Mechanism:

-

Depot Formation and Antigen Targeting: Upon injection, this compound forms a depot that retains the antigen at the site of administration.[5][8] This localization enhances the availability of the antigen for uptake by APCs.[8]

-

Activation of Antigen-Presenting Cells (APCs): The particulate nature of the this compound-antigen complex facilitates its phagocytosis by APCs, such as dendritic cells and macrophages.[5] This uptake is a critical first step in initiating an adaptive immune response.

-

NLRP3 Inflammasome Activation: this compound has been shown to activate the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome within APCs.[8][10] This activation is thought to be triggered by the physical properties of the aluminum salt crystals, leading to lysosomal destabilization and the release of cathepsin B. The activated inflammasome then cleaves pro-caspase-1 to its active form, which in turn processes pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. However, the precise role of NLRP3 activation in the overall adjuvant effect of alum remains a subject of debate, with some studies suggesting it is not essential for the induction of a robust antibody response.[15]

-

Induction of a Th2-Biased Immune Response: this compound predominantly promotes a T-helper 2 (Th2)-type immune response.[8][16] This is characterized by the production of cytokines such as IL-4 and IL-5, which are crucial for stimulating B cell proliferation, differentiation, and the production of high-titer neutralizing antibodies, particularly of the IgG1 and IgE isotypes in mice.[17][18][19] This Th2 bias makes this compound an excellent choice for vaccines targeting extracellular pathogens where antibody-mediated immunity is paramount.[20]

Experimental Protocols: A Practical Guide for the Bench Scientist

The following section provides detailed, step-by-step methodologies for key experiments essential for the formulation and characterization of this compound-adjuvanted vaccines.

Protocol 1: Antigen Adsorption to this compound

Rationale: This protocol is fundamental to ensuring the stable association of the antigen with the adjuvant, a prerequisite for the depot effect and efficient uptake by APCs. The quantification of unbound antigen serves as a critical quality control parameter.

Caption: Workflow for determining antigen adsorption to this compound.

Materials:

-

This compound® 2% suspension

-

Purified antigen solution of known concentration

-

Phosphate-buffered saline (PBS) or other appropriate buffer (note: phosphate-containing buffers may interfere with adsorption)[21]

-

Microcentrifuge tubes

-

Microcentrifuge

-

Protein quantification assay kit (e.g., BCA, o-phthalaldehyde)[11][22]

-

Spectrophotometer or plate reader

Procedure:

-

Preparation: Ensure the this compound suspension is well-mixed by gentle inversion before use. Do not vortex vigorously as this can cause aggregation. Dilute the antigen to the desired concentration in the chosen buffer.

-

Formulation: In a sterile microcentrifuge tube, combine the this compound suspension and the antigen solution at the desired ratio (e.g., 1:1 v/v).[23][24] A typical final concentration might be 50 µg/mL of antigen and 1.5 mg/mL of aluminum.[24]

-

Adsorption: Mix the suspension gently by pipetting or on a rotator for at least 30 minutes at room temperature to allow for complete adsorption.[22] Incubation times may need to be optimized for different antigens.

-

Separation: Centrifuge the mixture at a speed sufficient to pellet the this compound-antigen complex (e.g., 1,000 x g for 5 minutes).[22]

-

Sample Collection: Carefully collect the supernatant containing the unbound antigen without disturbing the pellet.

-

Quantification: Determine the protein concentration in the supernatant using a suitable protein quantification assay, following the manufacturer's instructions. Prepare a standard curve using the antigen solution in the same buffer.

-

Calculation: Calculate the percentage of antigen adsorbed using the following formula: % Adsorption = [(Total Antigen - Unbound Antigen) / Total Antigen] * 100

Protocol 2: In Vivo Mouse Immunization

Rationale: This protocol is the gold standard for assessing the immunogenicity of a vaccine formulation. It allows for the evaluation of antibody titers, isotype profiles (indicating Th1 vs. Th2 bias), and cell-mediated immune responses.

Caption: Workflow for in vivo mouse immunization with this compound-adjuvanted vaccines.

Materials:

-

This compound-adjuvanted vaccine formulation

-

6-8 week old female BALB/c or C57BL/6 mice[16]

-

Sterile syringes and needles (e.g., 27-30 gauge)

-

Animal restraint device

-

Blood collection supplies

Procedure:

-

Vaccine Preparation: Prepare the vaccine formulation as described in Protocol 1. Ensure the final formulation is a homogenous suspension.

-

Animal Model: Use 6-8 week old female BALB/c mice for evaluating humoral responses or C57BL/6 mice for assessing cellular immunity.[16]

-

Immunization: Inject each mouse with the desired dose of the vaccine (e.g., 50-100 µL) via the subcutaneous (s.c.) or intramuscular (i.m.) route.[16][25] A common s.c. injection site is the base of the tail.[16]

-

Booster Schedule: Administer booster immunizations at appropriate intervals, typically every 2-3 weeks, to elicit a robust memory response.

-

Sample Collection: Collect blood samples at various time points post-immunization (e.g., pre-bleed and 1-2 weeks after each booster). Serum can be isolated and stored at -20°C or -80°C for later analysis.

-

Analysis:

-

Humoral Response: Determine antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a) in the serum using an enzyme-linked immunosorbent assay (ELISA). The ratio of IgG1 to IgG2a can indicate the Th2/Th1 bias of the immune response.[20]

-

Cellular Response (Optional): At the end of the study, spleens can be harvested to isolate splenocytes for in vitro restimulation with the antigen. Cytokine production (e.g., IFN-γ, IL-4, IL-5) can then be measured by ELISPOT or intracellular cytokine staining to assess the T-cell response.[20][26]

-

Protocol 3: In Vitro Monocyte Activation Test (MAT)

Rationale: The MAT is an in vitro assay that can be used to assess the pyrogenicity of parenteral drugs and to evaluate the immunostimulatory potential of adjuvants.[27][28] It measures the release of pro-inflammatory cytokines (e.g., IL-6, IL-1β) from human monocytes upon exposure to the test substance.

Caption: Workflow for the in vitro Monocyte Activation Test (MAT).

Materials:

-

This compound and this compound-adjuvanted vaccine formulations

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Complete cell culture medium

-

96-well cell culture plates

-

Positive control (e.g., endotoxin) and negative control (medium alone)

-

ELISA kit for the cytokine of interest (e.g., human IL-6 or IL-1β)

-

Plate reader

Procedure:

-

Cell Preparation: Isolate PBMCs from fresh human blood using density gradient centrifugation or culture a monocytic cell line according to standard protocols. Plate the cells in a 96-well plate at an appropriate density.

-

Sample Preparation: Prepare serial dilutions of the test samples (this compound alone, antigen alone, and the formulated vaccine) in complete culture medium.

-

Incubation: Add the prepared samples and controls to the plated cells in quadruplicate.[15] Incubate the plate at 37°C in a 5% CO2 humidified incubator for 18-24 hours.[15]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., IL-6) in the supernatants using an ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels induced by the test samples to those of the controls. A significant increase in cytokine production indicates monocyte activation.

Conclusion: An Enduring and Evolving Adjuvant

From its empirical beginnings to our current, more nuanced understanding of its immunological mechanisms, this compound has remained a stalwart in the field of vaccinology. Its long history of safe and effective use, coupled with its ability to potently drive protective antibody responses, ensures its continued relevance in both established and next-generation vaccines. While novel adjuvants with tailored Th1 or balanced Th1/Th2 responses are expanding the vaccinologist's toolkit, the fundamental principles of adjuvanticity established with aluminum salts continue to inform and guide the development of new and improved vaccines. As we move forward, a deeper understanding of the intricate interplay between the physicochemical properties of this compound and the innate immune system will undoubtedly unlock its full potential and pave the way for even more effective and life-saving immunizations.

References

-

Timeline of key vaccine adjuvants and their evolution. (n.d.). ResearchGate. Retrieved from [Link]

-

Timeline of major events in the research history of vaccine adjuvants. (n.d.). ResearchGate. Retrieved from [Link]

-

Dose-sparing effects of novel adjuvants and aluminum hydroxide on two different vaccines in a neonatal mouse model. (2021). National Institutes of Health. Retrieved from [Link]

-

Timeline of licensed vaccine adjuvants. (n.d.). ResearchGate. Retrieved from [Link]

-

From discovery to licensure, the Adjuvant System story. (2014). National Institutes of Health. Retrieved from [Link]

-

Evolution of Adjuvants Across the Centuries. (2024). Clinical Tree. Retrieved from [Link]

-

The PSD of Aluminum Adjuvants. (2017). Frontiers in Immunology. Retrieved from [Link]

-

Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines. (2024). MDPI. Retrieved from [Link]

-

2% Aluminum hydroxide adjuvant (Vaccine adjuvant). (n.d.). Creative Diagnostics. Retrieved from [Link]

-

Unraveling the enigma: elucidating the relationship between the physicochemical properties of aluminium-based adjuvants and their immunological mechanisms of action. (2018). National Institutes of Health. Retrieved from [Link]

-

Engineered immunogen binding to alum adjuvant enhances humoral immunity. (2020). National Institutes of Health. Retrieved from [Link]

-

T-helper 1 and T-helper 2 adjuvants induce distinct differences in the magnitude, quality and kinetics of the early inflammatory response at the site of injection. (2010). National Institutes of Health. Retrieved from [Link]

-

Development of a Monocyte Activation Test as an Alternative to the Rabbit Pyrogen Test for Mono- and Multi-Component Shigella GMMA-Based Vaccines. (2022). MDPI. Retrieved from [Link]

-

Evaluation of Physicochemical Properties of Aluminium Phosphate Gel to Improve Adjuvanticity. (2017). ResearchGate. Retrieved from [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. Retrieved from [Link]

-

Graphviz workflow 1. (2023). YouTube. Retrieved from [Link]

-

Mouse immunization. (2020). Bio-protocol. Retrieved from [Link]

-

Alum Adjuvant. (n.d.). G-Biosciences. Retrieved from [Link]

-

Size distributions of this compound® (A) and Adju-Phos® (B) in R10 medium... (n.d.). ResearchGate. Retrieved from [Link]

-

Stability Indicating Methods for Aluminum Adsorbed Vaccine Products. (2018). American Pharmaceutical Review. Retrieved from [Link]

-

Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. Retrieved from [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

-

Near Infrared Spectroscopy - A Real-Time Method to Measure Aluminum Content and Protein Concentration in Adsorbed Vaccines. (2018). Gavin Publishers. Retrieved from [Link]

-

Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

-

Evaluation of Aluminium Hydroxide Nanoparticles as an Efficient Adjuvant to Potentiate the Immune Response against Clostridium botulinum Serotypes C and D Toxoid Vaccines. (2023). MDPI. Retrieved from [Link]

-

Characterization of Aluminum Hydroxide Gel and Oil-in-Water Emulsion Formulations Containing CpG ODNs. (2009). BioPharm International. Retrieved from [Link]

-

Structural and Immunological Analysis of Anthrax Recombinant Protective Antigen Adsorbed to Aluminum Hydroxide Adjuvant. (2007). ASM Journals. Retrieved from [Link]

-

Disparate adjuvant properties among three formulations of “alum”. (2012). National Institutes of Health. Retrieved from [Link]

-

From Stock Bottle to Vaccine: Elucidating the Particle Size Distributions of Aluminum Adjuvants Using Dynamic Light Scattering. (2017). National Institutes of Health. Retrieved from [Link]

-

Real examples of Graphviz. (2021). Medium. Retrieved from [Link]

-

This compound® | Alum vaccine adjuvant for research. (n.d.). InvivoGen. Retrieved from [Link]

-

Aluminium Hydroxide Adjuvant Initiates Strong Antigen-Specific Th2 Responses in the Absence of IL-4- or IL-13-Mediated Signaling. (2006). ResearchGate. Retrieved from [Link]

- Method of preparing aluminium-hydroxide gel. (2002). Google Patents.

-

Aluminium hydroxide adjuvant initiates strong antigen-specific Th2 responses in the absence of IL-4- or IL-13-mediated signaling. (1999). PubMed. Retrieved from [Link]

-

Particle size distributions generated for native aluminum adjuvants (A)... (n.d.). ResearchGate. Retrieved from [Link]

-

Adjuvant-dependent modulation of Th1 and Th2 responses to immunization with β-amyloid. (2002). International Immunology. Retrieved from [Link]

-

Analytical Insights into Protein–Alum Interactions and Their Impact on Conformational Epitope. (2024). National Institutes of Health. Retrieved from [Link]

-

Efficient extraction of vaccines formulated in aluminum hydroxide gel by including surfactants in the extraction buffer. (2011). National Institutes of Health. Retrieved from [Link]

-

Influence of Protein Conformation and Adjuvant Aggregation on the Effectiveness of Aluminum Hydroxide Adjuvant in a Model Alkaline Phosphatase Vaccine. (2012). National Institutes of Health. Retrieved from [Link]

-

Activation of Human Monocytes by Colloidal Aluminum Salts. (2019). ResearchGate. Retrieved from [Link]

-

Vaccine adjuvants for vaccination research. (n.d.). OZ Biosciences. Retrieved from [Link]